Cas no 5453-87-2 (4-amino-3-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one)

4-amino-3-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one structure
5453-87-2 structure
Product Name:4-amino-3-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one
CAS-nummer:5453-87-2
MF:C9H12N2O
MW:164.204381942749
CID:941837
PubChem ID:79551
Update Time:2025-04-19

4-amino-3-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one Chemische en fysische eigenschappen

Naam en identificatie

    • 4-amino-3-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one
    • 4-Amino-6,7-dihydro-3-methyl-5H-1-pyrindin-2-ol
    • 2(5H)-Furanone, 4-amino-3-methyl-
    • 4-amino-3-methyl-5H-furan-2-one
    • 4-amino-3-methyl-6,7-dihydro-5H-[1]pyrindin-2-ol
    • CTK1B1593
    • UNII-UK3WR9BH6B
    • UK3WR9BH6B
    • 2H-CYCLOPENTA(B)PYRIDIN-2-ONE, 4-AMINO-1,5,6,7-TETRAHYDRO-3-METHYL-
    • BRN 0140517
    • 5H-1-Pyrindin-2-ol,7-dihydro-3-methyl-
    • WLN: T66 BN DN IU CH&TJ CQ D1 EZ
    • 4-amino-3-methyl-6,7-dihydro-5h-cyclopenta[b]pyridin-2-ol
    • 4-22-00-05652 (Beilstein Handbook Reference)
    • DTXSID90969753
    • 2H-1-PYRINDIN-2-ONE, 4-AMINO-1,5,6,7-TETRAHYDRO-3-METHYL-
    • NSC 18905
    • 5H-1-Pyrindin-2-ol, 4-amino-6,7-dihydro-3-methyl-
    • NSC-18905
    • 4-Amino-1,5,6,7-tetrahydro-3-methyl-2H-cyclopenta(b)pyridin-2-one
    • 5453-87-2
    • NSC18905
    • Inchi: 1S/C9H12N2O/c1-5-8(10)6-3-2-4-7(6)11-9(5)12/h2-4H2,1H3,(H3,10,11,12)
    • InChI-sleutel: PSTOBDGUBPPQBF-UHFFFAOYSA-N
    • LACHT: O=C1C(C)=C(C2=C(CCC2)N1)N

Berekende eigenschappen

  • Exacte massa: 164.09506
  • Monoisotopische massa: 164.094963011g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 0
  • Complexiteit: 313
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.2
  • Topologisch pooloppervlak: 55.1Ų

Experimentele eigenschappen

  • PSA: 55.12
  • LogboekP: 1.33540
Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd